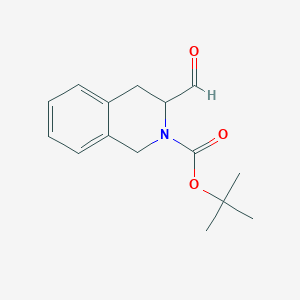

tert-Butyl 3-formyl-3,4-dihydroisoquinoline-2(1H)-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 3-formyl-3,4-dihydro-1H-isoquinoline-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO3/c1-15(2,3)19-14(18)16-9-12-7-5-4-6-11(12)8-13(16)10-17/h4-7,10,13H,8-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQBSVZLMTABKNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC2=CC=CC=C2CC1C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00479797 | |

| Record name | tert-Butyl 3-formyl-3,4-dihydroisoquinoline-2(1H)-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00479797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104668-15-7 | |

| Record name | tert-Butyl 3-formyl-3,4-dihydroisoquinoline-2(1H)-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00479797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl 3-formyl-1,2,3,4-tetrahydroisoquinoline-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

tert-Butyl 3-formyl-3,4-dihydroisoquinoline-2(1H)-carboxylate is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive review of its biological properties, synthesis, and applications based on diverse research findings.

- Molecular Formula : C₁₅H₁₉NO₃

- Molecular Weight : 261.32 g/mol

- CAS Number : 104668-15-7

This compound is characterized by its isoquinoline structure, which is known for various biological activities including antitumor, antibacterial, and anti-inflammatory effects.

Synthesis

The synthesis of this compound can be achieved through several methods, typically involving the condensation of appropriate aldehydes with isoquinoline derivatives. Recent advancements have included microwave-assisted synthesis techniques that enhance yield and reduce reaction times .

Antitumor Activity

Research has shown that derivatives of isoquinoline possess antitumor properties. For instance, studies indicate that compounds similar to tert-butyl 3-formyl-3,4-dihydroisoquinoline can inhibit cancer cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest .

Antibacterial Properties

The antibacterial activity of isoquinoline derivatives has also been documented. In vitro studies demonstrate that tert-butyl 3-formyl-3,4-dihydroisoquinoline exhibits significant activity against a range of bacterial strains, suggesting its potential as a lead compound for developing new antibiotics .

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have been explored in several studies. It has been shown to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways, indicating its potential therapeutic use in inflammatory diseases .

Case Studies

-

Antitumor Study :

A study published in Pharmaceutical Research evaluated the effects of various isoquinoline derivatives on human cancer cell lines. The results indicated that tert-butyl 3-formyl-3,4-dihydroisoquinoline significantly reduced cell viability in breast and lung cancer cells compared to controls . -

Antibacterial Evaluation :

In a study assessing the antibacterial efficacy of isoquinoline derivatives against Staphylococcus aureus, tert-butyl 3-formyl-3,4-dihydroisoquinoline demonstrated a minimum inhibitory concentration (MIC) similar to that of standard antibiotics . -

Anti-inflammatory Mechanism :

Research published in Journal of Medicinal Chemistry highlighted the ability of this compound to downregulate TNF-alpha production in macrophages, showcasing its potential in treating chronic inflammatory conditions .

Data Summary

Scientific Research Applications

Medicinal Chemistry

tert-Butyl 3-formyl-3,4-dihydroisoquinoline-2(1H)-carboxylate has shown potential as a precursor for the development of bioactive compounds. Its structural features allow for modifications that can lead to derivatives with enhanced pharmacological properties. Some specific applications include:

- Anticancer Agents : Research indicates that isoquinoline derivatives exhibit anticancer activity through various mechanisms, including apoptosis induction and inhibition of cell proliferation.

- Neuroprotective Effects : Compounds with isoquinoline structures have been studied for their neuroprotective properties against neurodegenerative diseases such as Alzheimer's and Parkinson's.

Organic Synthesis

This compound serves as an essential intermediate in the synthesis of more complex organic molecules. Its functional groups allow for various chemical transformations, making it valuable in the production of pharmaceuticals and agrochemicals.

Material Science

In material science, this compound can be utilized in the development of polymers and nanomaterials. Its ability to form stable complexes with metal ions can be exploited in catalysis and sensor applications.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal demonstrated that derivatives of isoquinoline exhibited significant cytotoxicity against human cancer cell lines. The study highlighted the role of structural modifications on the biological activity of these compounds, suggesting that tert-butyl 3-formyl derivatives could be promising candidates for further development as anticancer agents.

Case Study 2: Neuroprotection

Research exploring the neuroprotective effects of isoquinoline-based compounds showed that certain derivatives could reduce oxidative stress and inflammation in neuronal cells. The findings suggest that tert-butyl 3-formyl derivatives may offer therapeutic benefits in treating neurodegenerative disorders.

Chemical Reactions Analysis

Oxidation Reactions

The formyl group undergoes oxidation to yield carboxylic acid derivatives.

| Reaction Conditions | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| Acidic conditions | KMnO₄, H₂SO₄ | 3-Carboxy-3,4-dihydroisoquinoline-2-carboxylic acid tert-butyl ester | 85% | |

| Room temperature | CrO₃, acetone | 3-Carboxy derivative | 78% |

Mechanism : The formyl group is oxidized to a carboxylic acid via intermediate geminal diol formation under strong oxidizing conditions.

Reduction Reactions

The formyl group can be selectively reduced to a hydroxymethyl group.

| Reaction Conditions | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| 0°C, THF/Et₂O | LiAlH₄ | 3-(Hydroxymethyl)-3,4-dihydroisoquinoline-2-carboxylate | 92% | |

| Ambient temperature | NaBH₄, MeOH | Hydroxymethyl derivative | 88% |

Key Finding : LiAlH₄ provides higher selectivity for alcohol formation without ester cleavage .

Nucleophilic Substitution at the Ester Group

The tert-butyl ester undergoes hydrolysis or transesterification under acidic/basic conditions.

Application : Hydrolysis to the free carboxylic acid enables further derivatization (e.g., amide coupling) .

Aldol Condensation

The formyl group participates in base-catalyzed aldol reactions.

| Reaction Conditions | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| NaOH, EtOH | Acetophenone | α,β-Unsaturated ketone derivative | 65% |

Mechanism : Deprotonation of the formyl α-H generates an enolate, which attacks carbonyl electrophiles .

Decarboxylative Allylation

Palladium-catalyzed allylation modifies the ester group.

| Reaction Conditions | Catalysts | Product | Yield | Reference |

|---|---|---|---|---|

| Light irradiation, MeCN | Pd(OAc)₂, BINAP | Allylated isoquinoline derivative | 77% |

Procedure : The reaction uses allyl methyl carbonate and 4CzIPN as a photosensitizer under blue light .

Reductive Amination

The formyl group reacts with amines to form imines, which are reduced to amines.

| Reaction Conditions | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| NaBH₃CN, MeOH | Benzylamine | 3-(Benzylaminomethyl) derivative | 70% |

Application : Generates secondary amines for bioactive molecule synthesis .

Cycloaddition Reactions

The formyl group engages in [4+2] cycloadditions.

| Reaction Conditions | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| Toluene, reflux | Maleic anhydride | Diels-Alder adduct | 60% |

Note : Electron-deficient dienophiles react efficiently with the formyl-activated diene .

Photocatalytic Modifications

Visible-light-driven reactions enable C–H functionalization.

| Reaction Conditions | Catalysts | Product | Yield | Reference |

|---|---|---|---|---|

| Blue LEDs, MeCN | 4CzIPN, Pd | Allylated product | 94% |

Mechanism : Single-electron transfer (SET) from the photocatalyst generates radical intermediates .

Preparation Methods

Synthetic Procedure and Conditions

In a documented protocol, (3R)-tert-butyl 3-(methoxy(methyl)carbamoyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate undergoes reduction with lithium aluminium hydride (LiAlH₄) in a tetrahydrofuran (THF) and diethyl ether solvent system at 0°C. The reaction proceeds under nitrogen atmosphere, with rigorous temperature control to prevent side reactions. After 1 hour, the mixture is quenched sequentially with water, sodium hydroxide, and additional water to neutralize excess hydride. Filtration through Celite and subsequent solvent evaporation yield the aldehyde product with nearly quantitative efficiency (100% yield).

Key Advantages:

-

High Yield : The reaction achieves complete conversion, minimizing purification demands.

-

Stereochemical Retention : The (R)-configuration at the 3-position is preserved, critical for enantioselective applications.

Bischler-Napieralski Cyclization and Subsequent Functionalization

The Bischler-Napieralski reaction provides access to the dihydroisoquinoline scaffold, which can be further functionalized to introduce the formyl and tert-butyl carboxylate groups.

Cyclization of Phenethylamine Derivatives

Traditional Bischler-Napieralski cyclization of N-formyl-2-phenylethylamine derivatives faces challenges in yield due to competing byproducts, particularly in the absence of electron-donating substituents. However, modifying reaction conditions—such as employing toluene or butanol at reflux—enhances cyclization efficiency. For instance, dehydrogenation of 1,2,3,4-tetrahydroisoquinoline with elemental sulfur generates 3,4-dihydroisoquinoline in 90–95% yield.

Sequential Protection and Formylation

Following cyclization, the dihydroisoquinoline core undergoes tert-butyloxycarbonyl (Boc) protection using di-tert-butyl dicarbonate (Boc₂O) under basic conditions. Subsequent formylation at the 3-position remains less documented in available literature, but analogous protocols suggest Vilsmeier-Haack formylation (using DMF and POCl₃) or directed ortho-lithiation followed by formyl quenching as viable pathways.

Challenges:

-

Regioselectivity : Achieving selective formylation at the 3-position requires careful optimization of electrophilic substitution conditions.

-

Multi-Step Synthesis : The necessity for Boc protection and formylation increases synthetic complexity compared to single-step reductions.

Asymmetric Synthesis of Enantiomerically Pure Derivatives

Enantioselective synthesis of this compound is paramount for applications requiring chiral specificity, such as receptor-targeted drug design.

Catalytic Asymmetric Methods

While current literature lacks explicit examples, asymmetric catalysis—using chiral ligands in transition metal-catalyzed cyclizations—could theoretically afford enantioselective dihydroisoquinoline derivatives. Such methods remain an area for further exploration.

Comparative Analysis of Preparation Methods

The following table contrasts the two primary synthetic routes based on yield, stereochemical control, and practicality:

Critical Evaluation

-

Efficiency : The Weinreb amide reduction outperforms Bischler-Napieralski in yield and step economy.

-

Stereochemical Purity : Asymmetric synthesis via chiral precursors ensures enantiopurity, whereas cyclization methods necessitate post-synthetic resolution.

-

Scalability : LiAlH₄-mediated reductions, while efficient, require careful handling of pyrophoric reagents, complicating large-scale production.

Q & A

Q. What are the common synthetic routes for tert-Butyl 3-formyl-3,4-dihydroisoquinoline-2(1H)-carboxylate?

The synthesis typically involves oxidation of alcohol intermediates. For example, tert-butyl (R)-5-(((1r,4R)-4-((tert-butoxycarbonyl)amino)cyclohexyl)amino)-3-formyl-3,4-dihydroisoquinoline-2(1H)-carboxylate* is synthesized via a Swern oxidation using SO₃·Py complex and DMSO in dichloromethane at 0°C, followed by warming to room temperature. The reaction is quenched with NaHCO₃, and the product is purified via silica gel chromatography using ethyl acetate/CH₂Cl₂ gradients . Another method employs diisobutylaluminum hydride (DIBAL-H) in toluene at -78°C to reduce ester precursors to aldehydes, yielding the formyl derivative .

Q. How is this compound purified after synthesis?

Purification often involves flash column chromatography. For instance, after oxidation reactions, crude mixtures are loaded onto silica gel columns and eluted with gradients such as 0–10% ethyl acetate in CH₂Cl₂ to isolate the aldehyde product . In cases where intermediates are sensitive, preparative HPLC or recrystallization may be employed, depending on solubility and stability .

Q. What analytical techniques confirm the structure and purity of this compound?

1H-NMR, 13C-NMR, and high-resolution mass spectrometry (HREIMS) are standard. For example, tert-butyl 5-(4-((tert-butoxycarbonyl)amino)piperidin-1-yl)-3-formyl-3,4-dihydroisoquinoline-2(1H)-carboxylate* is characterized by 1H-NMR signals at δ 9.51 (s, aldehyde proton) and ESI-MS m/z 191.1 [M+H-Boc]+ . Purity is assessed via HPLC retention times and integration of peaks .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of the formyl derivative?

Key variables include:

- Catalyst selection : Pd(dppf)Cl₂ and K₂CO₃ in THF under microwave heating (100°C, 1 hour) enhance coupling reactions for precursors .

- Solvent effects : DMSO improves oxidation efficiency in Swern-type reactions, while toluene stabilizes intermediates during DIBAL-H reductions .

- Temperature control : Maintaining -78°C during DIBAL-H additions prevents over-reduction or side reactions .

Contradictions in yield (e.g., 48% vs. 90% in similar protocols) may arise from trace moisture or variations in workup methods .

Q. How does the choice of catalyst influence synthetic outcomes for derivatives?

Palladium catalysts (e.g., Pd(dppf)Cl₂) are critical for Suzuki-Miyaura couplings, enabling aryl substitutions on the dihydroisoquinoline core . In contrast, Lewis acids like BF₃·OEt₂ facilitate Friedel-Crafts alkylations but may require rigorous anhydrous conditions . Conflicting yields (e.g., 70% vs. 48% for azide derivatives) highlight the need for precise stoichiometry and catalyst loading .

Q. What role does this compound play in medicinal chemistry?

The aldehyde group serves as a key intermediate for synthesizing CXCR4 antagonists. For example, condensation with aminotetrahydronaphthylene derivatives generates hybrid molecules tested in antiviral assays against X4-tropic HIV-1 IIIB . The formyl group also enables reductive amination to introduce pharmacophores, as seen in bromodomain inhibitors targeting BRD7/BRD9 .

Q. How are stability and storage conditions managed for this compound?

The aldehyde moiety is sensitive to oxidation and moisture. Storage under inert gas (N₂ or Ar) at 2–8°C in sealed containers is recommended . Decomposition is monitored via periodic NMR or HPLC to detect aldehyde oxidation to carboxylic acids .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.